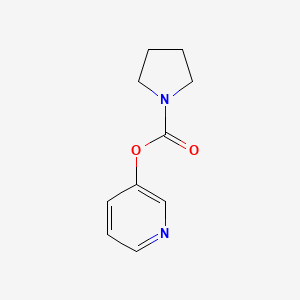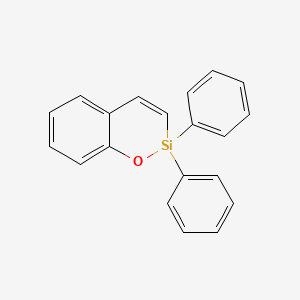
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- is a derivative of azobenzene, a well-known photoswitchable chemical compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond.
Métodos De Preparación
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds The reaction conditions often require specific catalysts and solvents to facilitate the desired transformations .
Industrial production methods for azobenzene derivatives may include electrosynthesis using nitrobenzene as a starting material . This process involves the reduction of nitrobenzene in the presence of a base, followed by further functionalization to introduce the iodoethyl and amino groups.
Análisis De Reacciones Químicas
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents like zinc or iron in acidic conditions, converting the azo group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azoxy compounds, while reduction can produce aniline derivatives.
Aplicaciones Científicas De Investigación
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- involves photoisomerization, where the compound switches between trans and cis isomers upon exposure to light . This process affects the electron distribution and molecular geometry, influencing the compound’s interactions with other molecules. The molecular targets and pathways involved include specific receptors and enzymes that respond to the structural changes induced by photoisomerization .
Comparación Con Compuestos Similares
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- can be compared with other azobenzene derivatives, such as:
Azobenzene: The simplest form with no additional functional groups.
4-aminoazobenzene: Contains an amino group, enhancing its reactivity and applications in biological systems.
4-nitroazobenzene: Features a nitro group, making it useful in studying electron-withdrawing effects.
The uniqueness of azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- lies in its specific functional groups, which provide distinct chemical and photophysical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
63980-15-4 |
|---|---|
Fórmula molecular |
C17H19I2N3 |
Peso molecular |
519.16 g/mol |
Nombre IUPAC |
N,N-bis(2-iodoethyl)-3-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C17H19I2N3/c1-14-13-16(22(11-9-18)12-10-19)7-8-17(14)21-20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Clave InChI |
NEVDHPNJHDRGFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCI)CCI)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)



![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)




